1-Chloroadamantane

Beschreibung

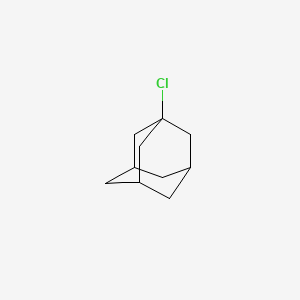

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-chloroadamantane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15Cl/c11-10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZNXTQSXSHODFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1061318 | |

| Record name | Tricyclo[3.3.1.13,7]decane, 1-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

935-56-8 | |

| Record name | 1-Chloroadamantane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=935-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloroadamantane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000935568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloroadamantane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143629 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tricyclo[3.3.1.13,7]decane, 1-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tricyclo[3.3.1.13,7]decane, 1-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chlorotricyclo[3.3.1.13,7]decane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.095 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-CHLOROADAMANTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HOZ9S5Z71H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-Chloroadamantane CAS number 935-56-8 properties

An In-depth Technical Guide to 1-Chloroadamantane (CAS 935-56-8)

Introduction

This compound, with CAS number 935-56-8, is a halogenated derivative of adamantane, a rigid, tricycle hydrocarbon.[1] It is characterized as a white to light grey crystalline solid.[2][3] This compound serves as a crucial building block and versatile intermediate in organic synthesis. Its unique lipophilic and three-dimensional cage structure makes it a valuable scaffold in medicinal chemistry and materials science.[4][5] It is a key precursor for the synthesis of various functionalized adamantane derivatives, which have found applications ranging from antiviral drugs to advanced polymers.[3][4][6] This guide provides a comprehensive overview of its properties, synthesis, applications, and safety protocols for researchers, scientists, and drug development professionals.

Physicochemical Properties

This compound is a stable compound under normal conditions, though it is noted to be light-sensitive.[3] It is poorly soluble in water but soluble in nonpolar organic solvents and hydrocarbons.[2][7]

| Property | Value | Source(s) |

| CAS Number | 935-56-8 | |

| Molecular Formula | C₁₀H₁₅Cl | [2][8] |

| Molecular Weight | 170.68 g/mol | [2][8] |

| Appearance | White to light grey crystalline solid | [2][3][9] |

| Melting Point | 165-166 °C | [2] |

| Boiling Point | 211.58 °C (estimate) | [2][3] |

| Density | 1.0492 g/cm³ (estimate) | [2][3] |

| Refractive Index | 1.6012 (estimate) | [2][3] |

| Flash Point | 82.3 °C | [3] |

| Vapor Pressure | 0.088 mmHg at 25°C | [3] |

| Solubility | Poorly soluble in water. Soluble in hydrocarbons, DMSO (Slightly), Methanol (Slightly). | [2][3][7] |

| Storage Temperature | 2-8°C | [2][3] |

Spectral Data

Comprehensive spectral data for this compound is available, confirming its distinct cage structure.

| Spectral Data Type | Key Information / Source |

| ¹H NMR | Spectrum available from ChemicalBook.[10] |

| ¹³C NMR | Spectrum and chemical shifts available from SpectraBase.[11] |

| Mass Spectrometry (MS) | Mass spectrum (electron ionization) data is available from the NIST WebBook and SpectraBase.[12] |

| Infrared (IR) Spectroscopy | IR spectrum available from ChemicalBook.[13] |

Synthesis and Purification

This compound can be synthesized effectively from either adamantane or 1-adamantanol, with both methods offering high yields.[14] A particularly efficient method involves the catalytic chlorination of 1-adamantanol.[6]

Experimental Protocol: Catalytic Chlorination of 1-Adamantanol

This method utilizes a highly active Fe-Ti-polymer catalyst for the chlorination of 1-adamantanol with chloroform as the chlorinating agent. The reaction proceeds at room temperature with high conversion and yield.[6]

Materials:

-

1-Adamantanol

-

Chloroform (CHCl₃)

-

Iron (II or III) salt (e.g., FeCl₃)

-

Metallic titanium (powder, chips, or plates)

-

Polymer (e.g., polybutadiene, polyisoprene)

-

Silicon dioxide (SiO₂)

Procedure:

-

Catalyst Preparation: The active form of the catalyst is prepared by heating a mixture of an iron salt, metallic titanium, and a polymer in a chloroform solution at 200°C for 0.5-1 hour in an autoclave or sealed glass ampule.[6]

-

Chlorination Reaction: To the prepared catalyst, add 1-adamantanol and chloroform. The typical molar ratio is [adamantanol]:[CHCl₃]:[Fe]:[Ti] = 500:1000:1:(1-100).[6] The reaction vessel is sealed and maintained at room temperature with agitation for 30-60 minutes. The reaction proceeds vigorously as HCl is generated from the chloroform.[6]

-

Work-up and Isolation: After the reaction is complete, the autoclave is opened, and the reaction mass is filtered through a layer of silicon dioxide (SiO₂) to remove the catalyst.[6]

-

Purification: Unreacted chloroform is distilled off from the filtrate. The remaining residue is then distilled under vacuum (e.g., at 80°C / 10 mmHg), which causes the this compound to sublime. The final product is collected, with reported yields of 92-95% and a melting point of 164-165°C.[6]

Purification Methods

For general purification, this compound can be crystallized from aqueous methanol (MeOH) or from methanol at -70°C.[2] Sublimation, as described in the synthesis protocol, is also an effective method.[2][6]

Chemical Reactivity and Applications

This compound is a key intermediate for introducing the adamantyl moiety into other molecules. Its applications are widespread, particularly in drug development and materials science.

-

Precursor for Adamantane Derivatives: It serves as a starting material for synthesizing other adamantane derivatives, such as perfluoroadamantane via aerosol direct fluorination.[2][15]

-

Synthesis of Ethers: It undergoes solvolysis with alcohols in the presence of palladium complexes to yield 1-alkoxyadamantanes and di-1-adamantyl ether, with yields up to 98%.[16]

-

Photoinduced Electron-Transfer (PET) Reactions: The compound has been studied in PET reactions, where it forms an unusual zwitterionic diradical intermediate complex with tert-butylamine.[3][15]

-

Drug Development Scaffold: The adamantane cage is a privileged scaffold in medicinal chemistry.[4] Its high lipophilicity and structural rigidity can enhance the pharmacokinetic properties of a drug, such as increasing stability and improving plasma distribution.[4][5] Derivatives of adamantane, originating from precursors like this compound, are fundamental to antiviral drugs (e.g., Amantadine, Rimantadine) that target the M2 ion channel of the Influenza A virus.[4] It is also explored in drug delivery systems like adamantane-containing liposomes (ACLs) for targeted therapy.[17]

-

Antiviral Activity: this compound itself has been shown to exhibit virucidal activity against the Newcastle disease virus in chick embryo fibroblasts.[2][3]

Safety and Handling

While toxicological properties have not been fully investigated, this compound is classified as an irritant.[18][9] Proper safety precautions are essential during handling.

| Safety Information | Details | Source(s) |

| GHS Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | [2][8] |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2][8] |

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [8][19] |

| Incompatibilities | Strong oxidizing agents. | [9][20] |

| Hazardous Decomposition | Hydrogen chloride, carbon monoxide, carbon dioxide. | [9] |

Handling and Storage

-

Handling: Use with adequate ventilation in facilities equipped with an eyewash station and safety shower.[9][19] Minimize dust generation. Avoid contact with skin, eyes, and clothing. Wash thoroughly after handling.[9][19]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible substances.[9] The material is light-sensitive.[2][3]

First Aid Measures

-

Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[9]

-

Skin: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[9]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[9]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth and have them drink 2-4 cupfuls of water. Seek immediate medical attention.[9]

Conclusion

This compound is a cornerstone intermediate for adamantane chemistry. Its well-defined physicochemical properties, established synthetic routes, and versatile reactivity make it an invaluable tool for researchers. The unique structural and lipophilic characteristics of the adamantyl group, readily introduced via this compound, continue to be exploited in the rational design of new pharmaceuticals and advanced materials, solidifying its importance in modern chemical and biomedical research.

References

- 1. CAS RN 935-56-8 | Fisher Scientific [fishersci.at]

- 2. This compound | 935-56-8 [chemicalbook.com]

- 3. Cas 935-56-8,this compound | lookchem [lookchem.com]

- 4. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. RU2178400C2 - Method of synthesis of 1- and 2-chloroadamantane from 1- and 2-adamantanol - Google Patents [patents.google.com]

- 7. chemwhat.com [chemwhat.com]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. This compound(935-56-8) 1H NMR [m.chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. spectrabase.com [spectrabase.com]

- 13. This compound(935-56-8) IR2 [m.chemicalbook.com]

- 14. benchchem.com [benchchem.com]

- 15. This compound 98 935-56-8 [sigmaaldrich.com]

- 16. researchgate.net [researchgate.net]

- 17. Adamantane-containing drug delivery systems [pharmacia.pensoft.net]

- 18. This compound | C10H15Cl | CID 64154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. fishersci.com [fishersci.com]

- 20. carlroth.com [carlroth.com]

A Comprehensive Technical Guide to the Physicochemical Properties of 1-Chloroadamantane

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physicochemical properties of 1-Chloroadamantane. The information is curated for researchers, scientists, and professionals in drug development who utilize adamantane derivatives in their work. This document summarizes key quantitative data, outlines detailed experimental protocols for property determination and synthesis, and provides a visual representation of a key reaction pathway.

Core Physicochemical Data

This compound, a halogenated derivative of adamantane, possesses a unique set of properties owing to its rigid, cage-like structure. The following table summarizes its key physicochemical parameters.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₅Cl | [1] |

| Molecular Weight | 170.68 g/mol | [1] |

| Melting Point | 165-166 °C | [1] |

| Boiling Point | ~211.58 °C (rough estimate) | |

| Density | ~1.0492 g/cm³ (rough estimate) | |

| Flash Point | Not applicable | [1] |

| Vapor Pressure | No data available | |

| Refractive Index | ~1.6012 (estimate) | |

| Solubility | Poorly soluble in water; Soluble in hydrocarbons and nonpolar organic solvents. Slightly soluble in DMSO and Methanol. | |

| LogP | No experimentally determined data available. | |

| Appearance | White to light grey adhering crystalline solid. |

Experimental Protocols

This section details the methodologies for the synthesis of this compound and the experimental determination of its key physicochemical properties.

Synthesis of this compound from Adamantane

This protocol describes a common method for the direct chlorination of adamantane.

Materials and Reagents:

-

Adamantane

-

tert-Butyl chloride

-

Aluminum chloride (anhydrous)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Hydrochloric acid (35% aqueous solution)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred solution of adamantane in anhydrous carbon tetrachloride in a round-bottom flask, add tert-butyl chloride.

-

Slowly add anhydrous aluminum chloride to the mixture at room temperature. The reaction is typically stirred for 4 hours.

-

Upon completion, the reaction mixture is quenched by the addition of a large excess of 35% hydrochloric acid to decompose the aluminum chloride complexes.[2]

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude this compound can be further purified by sublimation.

Purification by Vacuum Sublimation

Equipment:

-

Sublimation apparatus (including a cold finger)

-

Vacuum pump

-

Heating mantle or oil bath

-

Schlenk flask

Procedure:

-

Place the crude this compound into the bottom of the sublimation apparatus.

-

Assemble the apparatus, ensuring the cold finger is correctly positioned.

-

Connect the apparatus to a vacuum line and evacuate the system. A pressure of around 10-20 mmHg is typically sufficient.

-

Once a stable vacuum is achieved, begin circulating a coolant (e.g., cold water) through the cold finger.

-

Gently heat the bottom of the apparatus using a heating mantle or oil bath to a temperature that allows for the sublimation of this compound without decomposition. The temperature should be gradually increased until sublimation is observed.

-

The purified this compound will deposit as crystals on the cold finger.

-

Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature under vacuum.

-

Carefully vent the apparatus to atmospheric pressure and collect the purified crystals from the cold finger.

Determination of Melting Point using a Mel-Temp Apparatus

This procedure outlines the determination of the melting point range of a solid organic compound.[3][4]

Equipment:

-

Mel-Temp apparatus

-

Capillary tubes (sealed at one end)

-

Mortar and pestle (if needed)

Procedure:

-

Ensure the sample of this compound is a fine powder. If necessary, gently grind the crystals in a mortar and pestle.

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm.

-

Tap the sealed end of the capillary tube on a hard surface to compact the sample at the bottom.

-

Place the capillary tube into the sample holder of the Mel-Temp apparatus.

-

Set the heating rate to a rapid setting to obtain an approximate melting point.

-

Once the approximate range is known, prepare a new sample and set the heating rate to a slow and steady increase (e.g., 1-2 °C per minute) starting from a temperature about 10-15 °C below the approximate melting point.

-

Observe the sample through the magnifying lens. Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal disappears (the end of the melting range).

-

A narrow melting range (e.g., 0.5-1 °C) is indicative of a pure compound.

Determination of LogP by the Shake-Flask Method

This protocol describes the classic method for determining the octanol-water partition coefficient (LogP).[5][6][7]

Materials and Reagents:

-

This compound

-

1-Octanol (reagent grade)

-

Distilled or deionized water

-

Separatory funnels

-

Mechanical shaker

-

UV-Vis spectrophotometer or other suitable analytical instrument for concentration determination

Procedure:

-

Pre-saturation of Solvents: Prepare a sufficient quantity of 1-octanol saturated with water and water saturated with 1-octanol by vigorously shaking equal volumes of the two solvents together and allowing the layers to separate completely.

-

Sample Preparation: Prepare a stock solution of this compound of a known concentration in the pre-saturated 1-octanol.

-

Partitioning: In a separatory funnel, combine a known volume of the this compound stock solution with a known volume of the pre-saturated water. The volume ratio can be adjusted depending on the expected LogP value.

-

Equilibration: Shake the separatory funnel for a sufficient amount of time (e.g., 1-2 hours) to ensure that the partitioning of this compound between the two phases reaches equilibrium.

-

Phase Separation: Allow the mixture to stand undisturbed until the two phases have completely separated.

-

Concentration Measurement: Carefully separate the two layers. Determine the concentration of this compound in both the 1-octanol and the aqueous phases using a suitable analytical technique (e.g., UV-Vis spectroscopy, if a chromophore is present or after derivatization, or gas chromatography).

-

Calculation of LogP: The partition coefficient (P) is calculated as the ratio of the concentration of the solute in the octanol phase to its concentration in the aqueous phase:

-

P = [this compound]octanol / [this compound]water

-

The LogP is the base-10 logarithm of the partition coefficient: LogP = log₁₀(P).

-

Visualizing a Key Reaction: Photoinduced Electron Transfer

This compound can undergo a photoinduced electron-transfer substitution reaction. The following diagram illustrates the logical workflow of this process with tert-butylamine.[8]

Caption: Workflow of the photoinduced electron-transfer substitution reaction.

References

- 1. labproinc.com [labproinc.com]

- 2. RU2486169C2 - Method of producing this compound - Google Patents [patents.google.com]

- 3. scribd.com [scribd.com]

- 4. Determination of Melting Point [wiredchemist.com]

- 5. LogP / LogD shake-flask method [protocols.io]

- 6. researchgate.net [researchgate.net]

- 7. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Photoinduced electron-transfer substitution reactions via unusual charge-transfer intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Bonding of 1-Chloroadamantane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloroadamantane, a halogenated derivative of the rigid, tricyclic hydrocarbon adamantane, serves as a pivotal building block in medicinal chemistry and materials science. Its unique diamondoid structure imparts distinct physicochemical properties, including high thermal stability and lipophilicity, making it a valuable scaffold in the design of therapeutic agents and advanced polymers. This guide provides a comprehensive technical overview of the molecular structure, bonding, and key chemical properties of this compound, supported by spectroscopic data, detailed experimental protocols for its synthesis and analysis, and a visualization of its characteristic reaction mechanism.

Molecular Structure and Bonding

This compound possesses a cage-like structure derived from adamantane, which is composed of three fused cyclohexane rings in the chair conformation.[1] The substitution of a hydrogen atom with a chlorine atom at one of the four equivalent tertiary (bridgehead) carbon atoms reduces the molecule's symmetry from the high Td point group of adamantane to the C3v point group.[1]

Atomic Connectivity and Hybridization

The adamantane framework consists of ten carbon atoms: four tertiary (methine) carbons and six secondary (methylene) carbons. In this compound, the bridgehead carbon atom bonded to the chlorine atom is sp3 hybridized, as are the other nine carbon atoms of the cage structure. This sp3 hybridization results in a tetrahedral geometry around each carbon atom, leading to the characteristic rigid and strain-free structure of the adamantane core.

The C-Cl bond is a sigma (σ) bond formed from the overlap of an sp3 hybrid orbital of the carbon atom and a 3p orbital of the chlorine atom. The remaining three sp3 orbitals of the chlorinated carbon form sigma bonds with the adjacent secondary carbon atoms of the adamantane cage. Each of the other three tertiary carbons is bonded to three secondary carbons and one hydrogen atom. Each of the six secondary carbons is bonded to two tertiary carbons and two hydrogen atoms.

Bond Parameters

While a definitive single-crystal X-ray diffraction study providing precise bond lengths and angles for the ordered phase of this compound was not found in the surveyed literature, the low-temperature ordered phase (Phase III) is known to be isostructural with the low-temperature phase of 1-bromoadamantane, which has a monoclinic crystal system with the space group P2₁/c.[2][3] For the plastic crystalline phase at 293 K, the unit cell is face-centered cubic with a space group of Fm3m and a unit cell parameter of a = 9.974 Å.[4]

Based on theoretical models and data from related structures, the C-C bond lengths within the adamantane cage are expected to be in the typical range for sp3-sp3 carbon bonds, approximately 1.54 Å. The C-Cl bond length is anticipated to be around 1.77 Å. The bond angles within the adamantane framework are close to the ideal tetrahedral angle of 109.5°.

Spectroscopic and Physicochemical Data

The structural features of this compound are well-characterized by various spectroscopic techniques. The following tables summarize key quantitative data.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₅Cl | [5] |

| Molecular Weight | 170.68 g/mol | |

| Melting Point | 165-166 °C | |

| Appearance | White to off-white crystalline solid | [6] |

| Solubility | Poorly soluble in water; soluble in nonpolar organic solvents. | [7] |

Table 2: 1H NMR Spectroscopic Data (CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference(s) |

| ~2.14 | Broad Singlet | 6H | CH₂ protons adjacent to C-Cl | [1] |

| ~1.68 | Broad Singlet | 9H | CH and remaining CH₂ protons | [1] |

Table 3: 13C NMR Spectroscopic Data (CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Reference(s) |

| ~68.5 | Tertiary | C-Cl | [5][8] |

| ~47.5 | Secondary | CH₂ adjacent to C-Cl | [5][8] |

| ~35.5 | Tertiary | CH | [5][8] |

| ~31.5 | Secondary | CH₂ | [5][8] |

Table 4: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference(s) |

| ~2900 | Strong | C-H stretching | [9] |

| ~1450 | Medium | CH₂ scissoring | [9] |

| ~720 | Strong | C-Cl stretching | [9] |

Table 5: Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Assignment | Reference(s) |

| 170/172 | Moderate | [M]⁺, [M+2]⁺ (isotopic peaks) | |

| 135 | 100% (Base Peak) | [C₁₀H₁₅]⁺ (loss of Cl) | |

| 93 | Moderate | [C₇H₉]⁺ | |

| 79 | Moderate | [C₆H₇]⁺ |

Reactivity and Reaction Mechanisms

The chemistry of this compound is dominated by the stability of the 1-adamantyl cation. The bridgehead position of the chlorine atom makes SN2 reactions sterically hindered and therefore highly unfavorable. Consequently, this compound readily undergoes SN1 reactions.

SN1 Reaction Mechanism

The SN1 mechanism of this compound proceeds in two main steps:

-

Formation of a Carbocation: The C-Cl bond heterolytically cleaves to form a stable tertiary carbocation at the bridgehead position and a chloride ion. This is the rate-determining step of the reaction.

-

Nucleophilic Attack: A nucleophile attacks the planar carbocation, forming a new bond. Since the nucleophile can attack from either face of the carbocation, if the carbon were chiral, this would lead to a racemic mixture of products.

This reactivity makes this compound a valuable precursor for the synthesis of a wide range of 1-substituted adamantane derivatives.

Experimental Protocols

Synthesis of this compound from Adamantane

This protocol is adapted from a high-yield synthesis using a Lewis acid catalyst.

Materials:

-

Adamantane

-

tert-Butyl chloride

-

Aluminum chloride (AlCl₃) or other suitable Lewis acid

-

Carbon tetrachloride (CCl₄) or other suitable anhydrous solvent

-

35% Hydrochloric acid (ice-cold)

-

Water

-

Calcium chloride (anhydrous)

-

Standard laboratory glassware (reactor, mechanical stirrer, dropping funnel, reflux condenser with drying tube)

-

Rotary evaporator

Procedure:

-

In a 250 mL reactor equipped with a mechanical stirrer, dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube, add 6.8 g (0.05 mol) of adamantane and 0.9 g (6.7 mmol) of aluminum chloride in 50 mL of carbon tetrachloride.

-

Stir the mixture vigorously.

-

Add 5.5 g (0.06 mol) of tert-butyl chloride dropwise from the dropping funnel to the reaction mixture.

-

Continue to stir the mixture vigorously at ambient temperature for 4 hours.

-

After 4 hours, cool the reaction mixture in an ice-water bath.

-

Quench the reaction by slowly adding 20 mL of ice-cold 35% hydrochloric acid.

-

Separate the two phases. Extract the aqueous phase with carbon tetrachloride.

-

Combine the organic phases, wash with water, and dry over anhydrous calcium chloride.

-

Remove the solvent using a rotary evaporator to yield the crude product.

-

The product can be further purified by sublimation or recrystallization from aqueous methanol.

Spectroscopic Analysis

1H and 13C NMR Spectroscopy:

-

Dissolve approximately 10-20 mg of this compound in about 0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the 1H and 13C NMR spectra on a suitable NMR spectrometer (e.g., 300 MHz or higher).

-

Process the spectra, including Fourier transformation, phase correction, and baseline correction.

-

Reference the chemical shifts to the residual solvent peak (CHCl₃ at 7.26 ppm for 1H and 77.16 ppm for 13C).

Infrared (IR) Spectroscopy:

-

Prepare a KBr pellet by mixing a small amount of this compound with dry potassium bromide and pressing the mixture into a transparent disk.

-

Alternatively, dissolve the sample in a suitable solvent (e.g., CCl₄) and place it in an IR-transparent cell.

-

Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Acquire the mass spectrum using electron ionization (EI) at 70 eV.

Mandatory Visualizations

Synthesis Workflow of this compound

Caption: Workflow for the synthesis of this compound.

SN1 Reaction Mechanism of this compound

Caption: The SN1 reaction mechanism of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. Adamantane, 1-chloro- [webbook.nist.gov]

- 5. This compound | C10H15Cl | CID 64154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. 3.7. Conformational analysis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

1-Chloroadamantane Solubility in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-chloroadamantane in various organic solvents. Due to a notable scarcity of specific quantitative solubility data in publicly available literature, this document focuses on summarizing the existing qualitative information and presenting a detailed experimental protocol for the quantitative determination of its solubility.

Core Understanding of this compound Solubility

This compound is a cage-like hydrocarbon derivative. Its rigid, bulky, and nonpolar adamantane core is the primary determinant of its solubility characteristics. The addition of a single chlorine atom introduces a slight polarity but does not significantly alter the molecule's predominantly lipophilic nature. Based on the principle of "like dissolves like," this compound is expected to be most soluble in nonpolar organic solvents and hydrocarbons, with limited solubility in polar solvents.

Qualitative and Quantitative Solubility Data

Extensive searches of scientific literature and chemical databases have revealed a consistent qualitative description of this compound's solubility. However, specific quantitative data (e.g., g/100 mL or mol/L at a specified temperature) remains largely unpublished. The table below summarizes the available qualitative information. Researchers requiring precise solubility values for applications such as reaction optimization, purification, or formulation are strongly encouraged to determine this data experimentally using the protocol provided in this guide.

Table 1: Solubility Profile of this compound in Various Solvents

| Solvent Class | Solvent | Qualitative Solubility | Quantitative Solubility (at specified temperature) |

| Nonpolar Solvents | Hydrocarbons (e.g., Hexane, Toluene) | Readily Soluble[1][2][3][4] | Data not available in searched literature |

| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO) | Slightly Soluble[2][3] | Data not available in searched literature |

| Polar Protic Solvents | Methanol | Slightly Soluble[2][3] / Soluble | Data not available in searched literature |

| Water | Poorly Soluble[1][2][3][4] | Data not available in searched literature |

Experimental Protocol: Determination of this compound Solubility

The following protocol details the widely accepted isothermal saturation method (also known as the shake-flask method) for determining the equilibrium solubility of a solid compound like this compound in an organic solvent.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps or sealed ampoules

-

Constant temperature orbital shaker or water bath

-

Syringes and syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Volumetric flasks and pipettes

-

Apparatus for solvent evaporation (e.g., rotary evaporator or vacuum oven)

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or a calibrated UV-Vis spectrophotometer)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to several vials. A visible excess of solid must remain at the end of the equilibration period to ensure saturation.

-

Accurately add a known volume or mass of the desired organic solvent to each vial.

-

-

Equilibration:

-

Tightly seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature orbital shaker or water bath set to the desired experimental temperature (e.g., 25 °C, 37 °C).

-

Agitate the samples for a sufficient duration (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solid is reached. A preliminary kinetic study can determine the minimum time required to achieve equilibrium.

-

-

Phase Separation and Sampling:

-

After equilibration, cease agitation and allow the vials to stand undisturbed at the constant experimental temperature for several hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the clear supernatant using a syringe. To avoid temperature-induced precipitation, the syringe can be pre-warmed to the experimental temperature.

-

Immediately filter the sample through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

-

Quantification: Two common methods for quantification are gravimetric analysis and chromatography.

-

Gravimetric Method (for higher solubility):

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under reduced pressure or a gentle stream of an inert gas at a temperature that will not cause sublimation of this compound.

-

Once the solvent is fully removed, re-weigh the vial containing the dry this compound residue.

-

Calculate the solubility based on the mass of the dissolved solid and the mass or volume of the solvent used.

-

-

Chromatographic Method (e.g., HPLC or GC):

-

Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of dissolved this compound.

-

Use a calibration curve prepared with standard solutions of known concentrations for accurate quantification.

-

-

-

Calculation of Solubility:

-

From the determined concentration and any dilution factors, calculate the solubility of this compound in the solvent.

-

Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility using the isothermal saturation method.

Caption: Workflow for determining this compound solubility.

References

An In-depth Technical Guide to the Theoretical and Computational Studies of 1-Chloroadamantane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational studies of 1-chloroadamantane, a key intermediate in the synthesis of various bioactive compounds. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the molecular properties, reactivity, and potential applications of this adamantane derivative.

Molecular Structure and Properties

This compound (C₁₀H₁₅Cl) is a derivative of adamantane, a tricyclic hydrocarbon with a cage-like structure resembling a diamondoid. The substitution of a hydrogen atom at one of the four equivalent bridgehead (tertiary) carbon atoms with a chlorine atom reduces the molecule's symmetry from Td (adamantane) to C₃ᵥ.[1] This structural change influences its physicochemical properties and reactivity.

Computational Analysis of Molecular Geometry

Computational studies, particularly those employing Density Functional Theory (DFT), are crucial for understanding the precise geometric parameters of this compound. While a comprehensive, publicly available dataset of calculated bond lengths and angles for this compound is not readily found in the literature, DFT calculations on related adamantane derivatives provide insights into the expected structural features. It is noted that for the 1-adamantyl cation, a closely related species, the choice of computational method and basis set significantly impacts the accuracy of the predicted geometry.

Table 1: Experimental and Theoretical Structural Data

| Parameter | Experimental Data | Theoretical Data (Method/Basis Set) |

| Bond Lengths (Å) | ||

| C-Cl | Data not available in cited literature | Data not available in cited literature |

| C-C (average) | Data not available in cited literature | Data not available in cited literature |

| Bond Angles (°) | ||

| Cl-C-C | Data not available in cited literature | Data not available in cited literature |

Note: While extensive searches were conducted, specific published tables of DFT-calculated bond lengths and angles for this compound could not be located. The generation of the 1-adamantyl cation from various 1-substituted adamantanes is a primary focus of computational studies.[2]

Vibrational Spectroscopy: A Combined Experimental and Theoretical Approach

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the molecular structure and bonding of this compound. Theoretical calculations of vibrational frequencies complement experimental data, aiding in the assignment of spectral bands to specific vibrational modes.

Low-frequency Raman spectroscopy is a powerful technique for studying the lattice dynamics of molecular materials like this compound.[3] The Raman modes observed below 250 cm⁻¹ are characteristic of lattice phonons, where molecules oscillate as a whole within the crystal lattice. These modes are sensitive to intermolecular forces and can reveal subtle changes in crystal symmetry.[3] DFT-vdW (van der Waals) calculations have been used to support the interpretation of polarized Raman spectra of this compound.[1]

Table 2: Key Vibrational Frequencies of this compound

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

| C-Cl Stretch | Data not available in cited literature | Data not available in cited literature |

| Adamantane Cage Modes | Refer to experimental spectra | Data not available in cited literature |

Reactivity and Reaction Mechanisms

The chemistry of this compound is dominated by reactions involving the cleavage of the C-Cl bond to form the stable 1-adamantyl cation. This carbocation is a key intermediate in a variety of substitution reactions.

Solvolysis of this compound: Formation of the 1-Adamantyl Cation

The solvolysis of this compound in hydroxylic solvents is a classic example of an Sₙ1 reaction, proceeding through a carbocation intermediate. The stability of the bridgehead 1-adamantyl cation drives the reaction. Computational studies on the solvolysis of 1-adamantyl derivatives have provided insights into the reaction mechanism, including the role of the solvent in stabilizing the transition state and the carbocation intermediate.

The formation of the 1-adamantyl cation from 1-haloadamantanes is a topic of significant interest in computational organic chemistry.[2] The reaction pathway involves the heterolytic cleavage of the carbon-halogen bond, leading to the formation of the carbocation and a halide anion.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-Chloroadamantane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the melting and boiling point data for 1-chloroadamantane, a key intermediate in the synthesis of various adamantane derivatives used in medicinal chemistry and materials science. The document details experimental protocols for its synthesis and purification, which are crucial for obtaining accurate physical property measurements.

Physicochemical Data of this compound

The melting and boiling points of this compound are critical parameters for its characterization, purification, and application in various synthetic protocols. The data, compiled from multiple sources, are presented below.

| Property | Value | Notes |

| Melting Point | 163 - 166 °C[1][2][3] | This range is consistently reported across multiple sources.[4][5][6][7] |

| 165 - 166 °C (lit.)[4][5][6][7] | The "lit." designation indicates a value taken from scientific literature. | |

| Boiling Point | 232.8 °C[2][3] | At a pressure of 760 mmHg. |

| 211.58 °C[4][5] | This is noted as a rough estimate. |

Experimental Protocols

Accurate determination of melting and boiling points is contingent on the purity of the compound. The following sections detail established methods for the synthesis and purification of this compound.

Two primary high-yield synthetic routes to this compound are commonly employed, starting from either adamantane or 1-adamantanol.

1. Chlorination of Adamantane:

This method involves the direct electrophilic substitution of a hydrogen atom at the bridgehead position of adamantane.

-

Reagents: Adamantane, tert-butyl chloride (t-BuCl), and aluminum chloride (AlCl₃) in a carbon tetrachloride (CCl₄) solvent.[8]

-

Procedure:

-

To a solution of adamantane in CCl₄, add AlCl₃ as a catalyst.

-

Add t-BuCl to the mixture.

-

Stir the reaction at room temperature for 4 hours.

-

Upon completion, the reaction is quenched, and the product is extracted.

-

Purification is typically achieved through chromatography.

-

-

Yield: This method has been reported to achieve a yield of 90.5%.[8]

2. Catalytic Chlorination of 1-Adamantanol:

This approach utilizes a heterogeneous catalyst for the conversion of 1-adamantanol to this compound.

-

Reagents: 1-Adamantanol, a catalyst system comprising an iron salt (e.g., FeCl₃ or Fe(OAc)₂), metallic titanium, and a polymer (such as polybutadiene or polyisoprene), with chloroform (CHCl₃) serving as both the chlorinating agent and the solvent.[8][9]

-

Procedure:

-

The active catalyst is prepared by heating the iron salt, titanium, and polymer in chloroform.[9]

-

1-Adamantanol is added to the prepared catalyst mixture.

-

The reaction proceeds at room temperature for approximately 30 minutes to 1 hour.[8][9]

-

The product can then be isolated from the reaction mixture.

-

-

Yield: This method is highly efficient, with reported yields in the range of 92-94%.[8][9]

To obtain a sharp and accurate melting point, the crude this compound must be purified.

-

Crystallization: The compound can be crystallized from aqueous methanol (MeOH).[4] It has also been noted to crystallize from methanol at a temperature of -70°C.[4]

-

Sublimation: A highly effective method for purifying adamantane derivatives is sublimation. This compound can be sublimed at 100°C under a vacuum of 12 torr.[4]

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound, leading to its characterization.

References

- 1. fishersci.com [fishersci.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound|935-56-8-Maohuan Chemical [bschem.com]

- 4. This compound | 935-56-8 [chemicalbook.com]

- 5. 935-56-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 1-Chloro adamantane, 98% 935-56-8 India [ottokemi.com]

- 7. 1-氯金刚烷 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. benchchem.com [benchchem.com]

- 9. RU2178400C2 - Method of synthesis of 1- and 2-chloroadamantane from 1- and 2-adamantanol - Google Patents [patents.google.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1-Chloroadamantane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1-chloroadamantane. The adamantane scaffold is a cornerstone in medicinal chemistry and materials science, making the precise structural characterization of its derivatives, such as this compound, essential for advancing research and development. This document presents quantitative NMR data in a structured format, details the experimental protocols for data acquisition, and provides a visual representation of the molecule's structure-spectra correlation.

¹H and ¹³C NMR Spectral Data

The rigid, cage-like structure of this compound results in a well-defined NMR spectrum. The introduction of a chlorine atom at one of the bridgehead positions (C1) reduces the high symmetry of the parent adamantane molecule, leading to four distinct carbon signals and three groups of proton signals in the ¹³C and ¹H NMR spectra, respectively.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound in deuterated chloroform (CDCl₃) typically exhibits four signals. The chemical shifts are influenced by the electronegativity of the chlorine atom and the through-bond effects across the rigid carbon framework. The assignment of these signals is based on the substitution pattern and the resulting electronic environments of the carbon atoms.

Table 1: ¹³C NMR Chemical Shift Data for this compound

| Assigned Carbon | Chemical Shift (δ) in ppm |

| C1 (α-carbon) | 67.9 |

| C3, C5, C7 (γ-carbons) | 48.0 |

| C2, C8, C9 (β-carbons) | 35.8 |

| C4, C6, C10 (δ-carbons) | 31.5 |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound in CDCl₃ typically shows three distinct groups of signals. The protons on the adamantane cage exhibit complex splitting patterns due to geminal and vicinal couplings, as well as potential long-range couplings characteristic of rigid polycyclic systems.

Table 2: ¹H NMR Chemical Shift Data for this compound

| Assigned Protons | Chemical Shift (δ) in ppm | Multiplicity |

| H3, H5, H7 (γ-protons) | ~2.14 | Multiplet |

| H2, H8, H9 (β-protons) | ~1.68 | Multiplet |

| H4, H6, H10 (δ-protons) | ~1.68 | Multiplet |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The signals for the β and δ protons often overlap, appearing as a broad multiplet.

Structural and NMR Signal Correlation

The following diagram illustrates the structure of this compound and the corresponding assignments of the ¹³C and ¹H NMR signals.

Caption: Correlation of this compound structure with its NMR signals.

Experimental Protocols

The following provides a general methodology for the NMR analysis of adamantane derivatives, which is applicable to this compound.[1]

Sample Preparation

-

Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.

-

Solvent Selection: Choose a high-purity deuterated solvent that readily dissolves the sample. Deuterated chloroform (CDCl₃) is a common and suitable choice for this compound.

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. If necessary, gently vortex the vial to ensure complete dissolution.

-

Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

-

Filtration and Transfer: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

NMR Data Acquisition

These spectra are typically recorded on a high-field NMR spectrometer (e.g., 300 MHz or higher for protons).

¹H NMR Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity, resulting in sharp, well-resolved signals.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters. Typical parameters include a 30-45 degree pulse angle, a spectral width of 10-15 ppm, and a relaxation delay of 1-2 seconds.

-

A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

-

Following ¹H NMR acquisition, the spectrometer is tuned to the ¹³C frequency.

-

A proton-decoupled ¹³C NMR spectrum is acquired to simplify the spectrum to single lines for each chemically non-equivalent carbon atom.

-

Due to the lower natural abundance of the ¹³C isotope, a significantly larger number of scans is required compared to ¹H NMR to obtain a spectrum with an adequate signal-to-noise ratio.

This comprehensive guide provides the essential ¹H and ¹³C NMR spectral data and a standardized protocol for the analysis of this compound, serving as a valuable resource for researchers in the fields of chemistry and drug development.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 1-Chloroadamantane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 1-chloroadamantane (C₁₀H₁₅Cl). Understanding the fragmentation behavior of this adamantane derivative is crucial for its identification and structural elucidation in complex matrices, a common requirement in pharmaceutical research and materials science. This document outlines the primary fragmentation pathways, presents quantitative data on the resulting ions, and provides a standard experimental protocol for obtaining such data.

Core Concepts in the Fragmentation of this compound

Under electron ionization, this compound undergoes a series of predictable fragmentation events. The initial ionization event forms a molecular ion (M⁺˙), which is often unstable. The fragmentation of 1-substituted adamantanes typically follows one of three primary pathways: the loss of the substituent as a radical, the loss of a neutral molecule (such as HX), or the loss of a C₄H₉ hydrocarbon radical.

For this compound, the most favorable fragmentation pathway is the cleavage of the carbon-chlorine bond. This is analogous to the fragmentation of 1-bromoadamantane, where the facile cleavage of the C-Br bond leads to the formation of the adamantyl cation.[1] This adamantyl cation is a stable tertiary carbocation and consequently often represents the base peak in the spectrum.[1] Subsequent fragmentation of the adamantane cage structure leads to the formation of smaller, often aromatic, ions.[1][2]

Quantitative Mass Spectrometry Data

The electron ionization mass spectrum of this compound is characterized by a series of fragment ions, with the most abundant peaks corresponding to key fragmentation events. The data presented in Table 1 is compiled from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[3][4]

| m/z | Proposed Fragment | Relative Intensity (%) | Notes |

| 172 | [M+2]⁺˙ ([C₁₀H₁₅³⁷Cl]⁺˙) | ~5 | Isotopic peak of the molecular ion due to the ³⁷Cl isotope. |

| 170 | [M]⁺˙ ([C₁₀H₁₅³⁵Cl]⁺˙) | ~15 | Molecular ion. |

| 135 | [C₁₀H₁₅]⁺ | 100 | Adamantyl cation; the base peak. Formed by the loss of the chlorine radical. |

| 93 | [C₇H₉]⁺ | ~45 | Result of adamantane cage fragmentation. |

| 79 | [C₆H₇]⁺ | ~35 | Further fragmentation of the adamantane cage. |

| 77 | [C₆H₅]⁺ | ~20 | |

| 67 | [C₅H₇]⁺ | ~15 | |

| 55 | [C₄H₇]⁺ | ~10 | |

| 41 | [C₃H₅]⁺ | ~20 | |

| 39 | [C₃H₃]⁺ | ~15 |

Table 1: Key Mass Fragments of this compound (EI-MS). Data is based on the NIST Mass Spectral Library.[3][4]

Proposed Fragmentation Pathway

The fragmentation of this compound begins with the formation of the molecular ion, which then undergoes a primary fragmentation to lose a chlorine radical, forming the highly stable adamantyl cation at m/z 135. This cation then undergoes a series of rearrangements and further fragmentation, leading to the observed smaller ions.

Figure 1: Proposed electron ionization fragmentation pathway for this compound.

Experimental Protocols

The following is a generalized experimental protocol for acquiring an electron ionization mass spectrum of this compound, based on standard laboratory practices.

Instrumentation:

-

A gas chromatograph (GC) coupled to a mass spectrometer (MS) with an electron ionization source is typically used.

-

The mass spectrometer can be a quadrupole, ion trap, or time-of-flight (TOF) analyzer.

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol) at a concentration of approximately 1 mg/mL.

-

Inject a small volume (typically 1 µL) of the solution into the GC inlet.

Gas Chromatography (GC) Method:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Program:

-

Initial temperature: 50 °C, hold for 1 minute.

-

Ramp: Increase temperature at a rate of 10 °C/min to 250 °C.

-

Final hold: Hold at 250 °C for 5 minutes.

-

-

Transfer Line Temperature: 280 °C

Mass Spectrometry (MS) Method:

-

Ionization Mode: Electron Ionization (EI).[3]

-

Electron Energy: 70 eV.

-

Ion Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 35 to 300.

-

Scan Rate: 2 scans/second.

Data Analysis:

-

The resulting total ion chromatogram (TIC) will show a peak corresponding to the elution of this compound.

-

A mass spectrum is generated by averaging the scans across this chromatographic peak.

-

The background spectrum is subtracted to obtain the final mass spectrum of the analyte. The relative abundances of the ions are then calculated by normalizing to the base peak (the most intense peak).

References

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 1-Chloroadamantane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 1-chloroadamantane (1-adamantyl chloride), a key building block in medicinal chemistry and materials science. The document details its characteristic vibrational frequencies, provides a robust experimental protocol for spectral acquisition, and presents a logical workflow for data analysis and interpretation, tailored for a scientific audience.

Introduction to the Infrared Spectrum of this compound

This compound (C₁₀H₁₅Cl) is a rigid, cage-like hydrocarbon derivative whose structure is confirmed and characterized using infrared spectroscopy. The IR spectrum provides a unique "fingerprint" based on the vibrational modes of its constituent bonds. The key spectral regions include C-H stretching vibrations of the adamantyl cage, various bending and rocking modes of the methylene (CH₂) and methine (CH) groups, and the characteristic stretching vibration of the C-Cl bond. Analysis of these absorption bands allows for unambiguous identification and assessment of the purity of the compound.

Quantitative Data: Vibrational Band Assignments

The principal absorption bands for this compound, as observed in its gas-phase infrared spectrum, are summarized in the table below. The vibrational assignments are based on established group frequencies for adamantane derivatives and computational analyses. While gas-phase data provides fundamental vibrational frequencies, solid-state measurements (e.g., KBr pellet) may show slight peak shifts due to intermolecular interactions.

| Wavenumber (cm⁻¹) | Relative Intensity | Vibrational Assignment |

| ~2950 | Strong | Asymmetric C-H stretching in CH₂ groups |

| ~2925 | Strong | C-H stretching in CH groups |

| ~2850 | Medium | Symmetric C-H stretching in CH₂ groups |

| ~1455 | Medium | CH₂ scissoring (bending) vibration |

| ~1348 | Medium | CH₂ wagging vibration |

| ~1100 | Medium | C-C stretching of the adamantane cage |

| ~965 | Weak | C-C stretch / C-H rocking modes |

| ~830 | Medium | C-Cl stretching vibration |

| ~720 | Weak | Adamantane cage deformation modes |

Experimental Protocol: Solid-State FTIR Analysis via KBr Pellet Method

This section outlines a detailed methodology for obtaining a high-quality infrared spectrum of solid this compound using the potassium bromide (KBr) pellet technique. This method is widely used for its reliability and the inert, transparent nature of the KBr matrix in the mid-IR region.

Materials and Equipment

-

Sample: High-purity, solid this compound.

-

Matrix: Spectroscopy-grade KBr powder, dried in an oven at 110°C for a minimum of 4 hours and stored in a desiccator to prevent moisture absorption.

-

Grinding: Agate mortar and pestle.

-

Press: Hydraulic press and a pellet-forming die set (e.g., 13 mm diameter).

-

Instrumentation: Fourier-Transform Infrared (FTIR) Spectrometer.

-

Tools: Micro-spatula, analytical balance.

Procedure

-

Sample Preparation:

-

Accurately weigh approximately 1-2 mg of this compound and 150-200 mg of the pre-dried KBr powder. The ideal sample-to-matrix ratio is between 1:100 and 1:200.

-

Transfer the weighed KBr to the agate mortar and grind it to a fine powder.

-

Add the this compound sample to the mortar.

-

Thoroughly grind the mixture for 3-5 minutes until a fine, homogeneous powder is obtained. This step is critical to reduce light scattering and obtain a high-quality spectrum.

-

-

Pellet Formation:

-

Carefully assemble the pellet die.

-

Transfer a small amount of the sample-KBr mixture into the die barrel, ensuring it forms an even layer.

-

Insert the plunger and place the assembled die into the hydraulic press.

-

Gradually apply a pressure of 8-10 tons.

-

Hold the pressure for 2-5 minutes. This allows the KBr to flow and form a transparent or translucent pellet, encasing the sample.

-

Slowly release the pressure and carefully retrieve the pellet from the die.

-

-

Spectral Acquisition:

-

Mount the pellet in the spectrometer's sample holder.

-

First, acquire a background spectrum using a pure KBr pellet or an empty sample holder. This allows for the subtraction of atmospheric (H₂O, CO₂) and instrumental interferences.

-

Acquire the sample spectrum over the range of 4000 cm⁻¹ to 400 cm⁻¹.

-

For optimal signal-to-noise ratio, co-add 16 to 32 scans at a spectral resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum.

-

Perform any necessary baseline corrections.

-

Use the peak-picking function to identify the precise wavenumbers of the absorption maxima.

-

Visualization of the Analytical Workflow

The following diagram provides a visual representation of the logical steps involved in the infrared spectral analysis of this compound, from sample preparation to final data interpretation.

Caption: A logical workflow for the IR analysis of this compound.

The Unraveling of a Stable Carbocation: An In-depth Technical Guide to the 1-Adamantyl Cation

For Researchers, Scientists, and Drug Development Professionals

The 1-adamantyl cation, a tertiary carbocation situated at a bridgehead position, presents a fascinating case study in carbocation stability, challenging classical theories and providing a valuable model for understanding reaction mechanisms in organic chemistry and drug design. Its unique rigid cage-like structure precludes the typical planarity favored by sp²-hybridized carbocations, yet it exhibits remarkable stability. This technical guide delves into the core principles governing the stability of the 1-adamantyl cation, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying chemical principles.

The Foundation of Stability: Challenging Bredt's Rule

Traditionally, Bredt's rule dictates that a double bond cannot be formed at a bridgehead position of a small bicyclic system, as it would introduce excessive ring strain. This principle was extended to suggest that carbocations at such positions would be highly unstable due to their inability to achieve the ideal trigonal planar geometry for sp² hybridization.[1][2] However, the observable stability of the 1-adamantyl cation demonstrates that this is an oversimplification. While it cannot achieve perfect planarity, its stability is significant, necessitating a deeper look into other stabilizing factors.[1]

Unpacking the Stabilizing Forces

The unexpected stability of the 1-adamantyl cation is primarily attributed to a combination of inductive effects and, more significantly, hyperconjugation.

Inductive Effect: The three alkyl groups attached to the positively charged bridgehead carbon are electron-donating, pushing electron density towards the carbocation and helping to disperse the positive charge.[3][4]

Hyperconjugation: This is the key stabilizing interaction.[5] The σ-electrons from the adjacent C-C bonds of the adamantane framework overlap with the empty p-orbital of the carbocationic center. This delocalization of electron density over a larger volume significantly stabilizes the cation.[6][7] X-ray crystallographic studies of the 3,5,7-trimethyl-1-adamantyl cation have provided elegant visual evidence of this C-C hyperconjugation, showing a shortening of the C-C bonds involved in the hyperconjugative interaction and a corresponding lengthening of the bonds to the cationic center.[8][9]

Quantitative Insights into Stability

The stability of the 1-adamantyl cation has been quantified through both gas-phase measurements and solvolysis rate studies. These experimental approaches provide concrete data for comparing its stability to other carbocations.

Gas-Phase Stability

Fourier Transform Ion Cyclotron Resonance (FT-ICR) spectroscopy has been a pivotal technique for determining the intrinsic, gas-phase stability of carbocations, free from solvent effects.[10][11] By measuring the equilibrium constants for halide or hydroxide ion exchange reactions between different carbocations, a quantitative ranking of their stabilities can be established.

Table 1: Relative Gas-Phase Stabilities of Selected Carbocations

| Carbocation | Precursor | Method | Relative Stability (kcal/mol) vs. 1-Adamantyl Cation | Reference |

| 1-Adamantyl | 1-Bromoadamantane | FT-ICR (DPA) | 0.0 | [10] |

| 3,5,7-Trimethyl-1-adamantyl | 1-Bromo-3,5,7-trimethyladamantane | FT-ICR | -1.23 (more stable) | [12] |

| 3,5,7-Triisopropyl-1-adamantyl | 1-Bromo-3,5,7-triisopropyladamantane | FT-ICR | More stable than trimethyl derivative | [12] |

| tert-Butyl | tert-Butyl bromide | FT-ICR (DPA) | More stable | [13] |

Note: DPA refers to Dissociative Proton Attachment.

Solvolysis Rate Data

The rate of solvolysis of 1-adamantyl derivatives (e.g., 1-bromoadamantane) provides an indirect but powerful measure of the stability of the forming 1-adamantyl cation intermediate. The reaction proceeds via an SN1 mechanism, where the rate-determining step is the formation of the carbocation. Therefore, faster solvolysis rates correlate with greater carbocation stability.[14] The Grunwald-Winstein equation is often used to correlate these solvolysis rates with the ionizing power of the solvent.[15][16][17]

Table 2: Solvolysis Rate Constants for 1-Adamantyl Derivatives

| Substrate | Solvent | Temperature (°C) | Rate Constant (s⁻¹) | Reference |

| 1-Adamantyl Bromide | 80% Ethanol | 25 | 2.07 x 10⁻⁴ | [5] |

| 1-Adamantyl p-Toluenesulfonate | 80% Ethanol | 25 | - | [18] |

| 1-Adamantyl Chlorothioformate | Methanol | 25 | 6.54 x 10⁻⁵ | [15][16][17] |

| 1-Adamantyl Chlorothioformate | Ethanol | 25 | 0.767 x 10⁻⁵ | [15][16][17] |

| 1-Adamantyl Chlorothioformate | 97% TFE | 25 | 0.054 x 10⁻⁵ | [19] |

Note: TFE stands for 2,2,2-trifluoroethanol.

Experimental Protocols: A Closer Look

Solvolysis Rate Measurement

Objective: To determine the rate of formation of the 1-adamantyl cation by measuring the rate of reaction of a 1-adamantyl derivative in a nucleophilic solvent.

Methodology:

-

Substrate Preparation: A solution of the 1-adamantyl derivative (e.g., 1-bromoadamantane) of a known concentration is prepared in the chosen solvent (e.g., 80% ethanol/water).

-

Temperature Control: The reaction vessel is placed in a constant-temperature bath to ensure precise temperature control throughout the experiment.

-

Reaction Monitoring: At timed intervals, aliquots of the reaction mixture are withdrawn and quenched to stop the reaction.

-

Titration: The amount of acid produced during the solvolysis (e.g., HBr from 1-bromoadamantane) is determined by titration with a standardized solution of a base (e.g., NaOH) using a suitable indicator.

-

Data Analysis: The rate constant (k) is calculated from the change in acid concentration over time using the appropriate integrated rate law for a first-order reaction.

Fourier Transform Ion Cyclotron Resonance (FT-ICR) Spectroscopy

Objective: To measure the relative gas-phase basicities or halide affinities of carbocations to determine their intrinsic stabilities.

Methodology:

-

Ion Generation: The carbocations of interest are generated in the gas phase within the FT-ICR cell. A common method is Dissociative Proton Attachment (DPA), where a precursor molecule (e.g., 1-bromoadamantane) is protonated by a chemical ionization reagent gas, leading to the dissociation of the leaving group and formation of the carbocation.[10]

-

Ion Trapping: The generated ions are trapped in the ICR cell by a combination of a strong magnetic field and a weak electric field.

-

Ion-Molecule Reaction: A neutral reactant molecule is introduced into the cell, allowing for ion-molecule reactions, such as halide exchange, to occur.

-

Equilibrium Measurement: The relative abundances of the reactant and product ions are monitored over time until equilibrium is reached.

-

Data Analysis: The equilibrium constant for the reaction is determined from the ratio of ion abundances. The Gibbs free energy change (ΔG°) for the reaction, which directly relates to the relative stabilities of the carbocations, is then calculated from the equilibrium constant.

Visualizing the Concepts

To better illustrate the principles discussed, the following diagrams have been generated using the DOT language.

Caption: SN1 solvolysis pathway for a 1-adamantyl derivative.

Caption: Stabilization of the 1-adamantyl cation via hyperconjugation.

Caption: Logical workflow for experimental stability assessment.

Conclusion

The 1-adamantyl cation stands as a testament to the intricate interplay of electronic and structural effects that govern molecular stability. Its surprising stability, arising from a rigid framework that prevents ideal carbocation geometry but promotes effective hyperconjugation, has provided invaluable insights for chemists. For researchers in drug development, understanding the factors that stabilize such intermediates is crucial for predicting reaction pathways and designing novel synthetic routes. The quantitative data and experimental methodologies outlined in this guide offer a robust framework for the continued exploration of carbocation chemistry and its application in the synthesis of complex molecular architectures.

References

- 1. scribd.com [scribd.com]

- 2. quora.com [quora.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Carbocation Stability - Chemistry Steps [chemistrysteps.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Hyperconjugation - Wikipedia [en.wikipedia.org]

- 7. chemistnotes.com [chemistnotes.com]

- 8. pnas.org [pnas.org]

- 9. macmillan.princeton.edu [macmillan.princeton.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. chegg.com [chegg.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. mdpi.com [mdpi.com]

- 16. [PDF] Rate and Product Studies with 1-Adamantyl Chlorothioformate under Solvolytic Conditions | Semantic Scholar [semanticscholar.org]

- 17. Rate and Product Studies with 1-Adamantyl Chlorothioformate under Solvolytic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

Electrophilic Chlorination of Adamantane: A Technical Guide to the Synthesis of 1-Chloroadamantane

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the electrophilic chlorination of adamantane to produce 1-chloroadamantane, a critical intermediate in the synthesis of various pharmaceuticals and advanced materials. This document details the underlying chemical principles, presents quantitative data from key studies, provides detailed experimental protocols, and illustrates the reaction mechanisms and workflows.

Introduction

Adamantane, with its unique rigid, cage-like structure, serves as a valuable building block in medicinal chemistry and materials science.[1] Its derivatives have found applications as antiviral drugs and in the development of thermostable polymers.[2][3] The selective functionalization of adamantane at the tertiary bridgehead positions is of paramount importance, and electrophilic substitution reactions are a primary means to achieve this.[4] The synthesis of this compound is a key step, providing a versatile precursor for further molecular elaboration.[5][6]

This guide focuses on the electrophilic chlorination of adamantane, a process that proceeds via an ionic mechanism, typically facilitated by a Lewis acid catalyst.[4] This method offers high yields and selectivity for the desired 1-chloro isomer.

Quantitative Data on this compound Synthesis

The selection of a synthetic method for the chlorination of adamantane is influenced by factors such as yield, selectivity, reaction conditions, and the nature of the chlorinating agent and catalyst. The following table summarizes quantitative data from a comparative study of Lewis acid-catalyzed chlorination of adamantane using tert-butyl chloride as the chlorine source.[7][8]

| Experiment | Lewis Acid | Solvent | Adamantane Conversion (%) | This compound Yield (%) | This compound Selectivity (%) | Other Products |

| 1 | AlCl₃ | CCl₄ | 94.8 | 90.5 | 95.4 | 1,3-Dichloroadamantane (3.8%), Adamantanone (0.5%) |

| 3 | AlCl₃ | CHCl₃ | 95.9 | 81.5 | 85.0 | 1,3-Dichloroadamantane (8.5%), Adamantanone (1.7%) |

| 4 | AlCl₃ | C₆H₁₂ | 87.5 | 70.9 | 81.0 | 1,3-Dichloroadamantane (6.1%), Adamantanone (2.0%) |

| 5 | FeCl₃ | CCl₄ | 87.8 | 47.2 | 53.8 | 1,3-Dichloroadamantane (19.3%), Adamantanone (8.4%) |

| 6 | TiCl₄ | CCl₄ | 47.1 | 47.1 | 100 | None Reported |